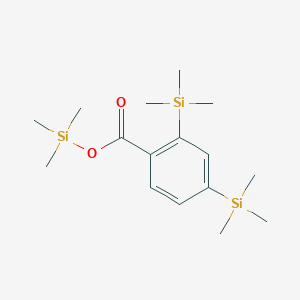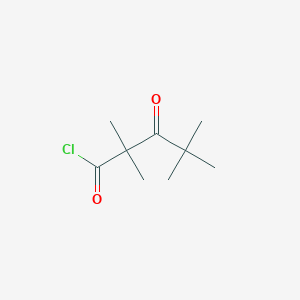![molecular formula C19H18BrNO2S B12558514 2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide CAS No. 145723-18-8](/img/structure/B12558514.png)
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide is a chemical compound known for its unique structure and versatile applications It features a benzenesulfonyl group attached to a methyl group, which is further connected to a benzylpyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide typically involves the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature. This reaction is followed by the hydrolysis of the resulting ester with an aqueous solution of sodium.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Reagents such as sodium benzenesulfinate and dimethylformamide are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce sulfone derivatives .
Aplicaciones Científicas De Investigación
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development and as an intermediate in the synthesis of pharmaceuticals.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide involves its ability to participate in electrophilic and nucleophilic substitution reactions. The benzenesulfonyl group acts as an electrophile, facilitating the formation of various intermediates and products. The pyridinium ion can stabilize these intermediates, enhancing the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic Acid Derivatives: These compounds share the benzenesulfonyl group and exhibit similar reactivity in electrophilic and nucleophilic substitution reactions.
Pyridinium Salts: Compounds with a pyridinium ion exhibit similar stabilization of reaction intermediates and are used in various organic synthesis applications.
Uniqueness
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide is unique due to the combination of the benzenesulfonyl group and the benzylpyridinium ion. This combination enhances its reactivity and makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science .
Propiedades
Número CAS |
145723-18-8 |
|---|---|
Fórmula molecular |
C19H18BrNO2S |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
2-(benzenesulfonylmethyl)-1-benzylpyridin-1-ium;bromide |
InChI |
InChI=1S/C19H18NO2S.BrH/c21-23(22,19-12-5-2-6-13-19)16-18-11-7-8-14-20(18)15-17-9-3-1-4-10-17;/h1-14H,15-16H2;1H/q+1;/p-1 |
Clave InChI |
BPRYFACIXLNFCD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)

![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)

![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)



